Cas no 175205-41-1 (5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole)

5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a reactive chloromethyl group attached to a 1,2,4-oxadiazole core. The tert-butyl substituent enhances steric and electronic properties, making it a versatile intermediate in organic synthesis. Its chloromethyl group allows for further functionalization, enabling applications in pharmaceutical and agrochemical research. The 1,2,4-oxadiazole scaffold is known for its stability and bioactivity, contributing to its utility in developing bioactive molecules. This compound is particularly valuable for constructing complex molecular architectures due to its reactivity and selectivity. Suitable for controlled reactions, it is commonly used in nucleophilic substitutions and cross-coupling methodologies.
5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole structure
175205-41-1 structure
Product Name:5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole
CAS No:175205-41-1
MF:C7H11ClN2O
MW:174.628040552139
MDL:MFCD00068196
CID:133905
PubChem ID:2796738
Update Time:2025-10-28

5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole
    • 1,2,4-Oxadiazole,3-(chloromethyl)-5-(1,1-dimethylethyl)-
    • 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE
    • BUTTPARK 97\04-43
    • 1,2,4-Oxadiazole,3-(chloromethyl)-5-(1,1-dimethylethyl)-(9CI)
    • 3-(chloromethyl)-5-t-butyl-1,2,4-oxadiazole
    • F20519
    • FT-0619733
    • 1,2,4-OXADIAZOLE, 3-(CHLOROMETHYL)-5-(1,1-DIMETHYLETHYL)-
    • MFCD00068196
    • SCHEMBL478959
    • 175205-41-1
    • AB02779
    • AKOS001425614
    • 3-chloromethyl-5-tert-butyl-1,2,4-oxadiazole
    • DTXSID30383853
    • MS-21982
    • AIVSLDAXUIRICJ-UHFFFAOYSA-N
    • EN300-28897
    • BUTTPARK 97\\04-43
    • 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole, 95+%
    • 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole
    • MDL: MFCD00068196
    • Inchi: 1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3
    • InChI Key: AIVSLDAXUIRICJ-UHFFFAOYSA-N
    • SMILES: ClCC1=NOC(C(C)(C)C)=N1

Computed Properties

  • Exact Mass: 174.05600
  • Monoisotopic Mass: 174.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 95 °C
  • Flash Point: 98.5°C
  • Refractive Index: 1.472
  • PSA: 38.92000
  • LogP: 2.10590

5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole Security Information

  • Hazard Statement: Corrosive
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: C
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38

5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole Pricemore >>

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abcr
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Additional information on 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole

Introduction to 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole (CAS No. 175205-41-1)

5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole, identified by the Chemical Abstracts Service Number (CAS No.) 175205-41-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic compound belongs to the oxadiazole family, which is renowned for its versatile biological activities and structural adaptability. The presence of a tert-butyl group at the 5-position and a chloromethyl substituent at the 3-position imparts unique reactivity and functional properties, making it a valuable scaffold for further chemical modifications and applications.

The 1,2,4-oxadiazole core structure is a fused ring system consisting of one oxygen atom and two nitrogen atoms, providing a stable yet reactive platform for interactions with biological targets. This particular derivative has been explored in recent studies for its potential as an intermediate in the synthesis of novel therapeutic agents. The chloromethyl moiety, in particular, serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules.

In contemporary pharmaceutical research, oxadiazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-tert-butyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. This modification helps to improve the pharmacokinetic profile of compounds derived from this scaffold, making them more suitable for clinical development. Recent studies have demonstrated that oxadiazole-based molecules can interact with specific enzymes and receptors, leading to inhibitory effects on disease-related pathways.

One of the most promising applications of 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in various diseases, particularly cancer. By targeting these kinases with selective inhibitors derived from oxadiazole cores, researchers aim to develop treatments that can modulate aberrant signaling networks. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain tyrosine kinases due to its ability to mimic ATP binding pockets and disrupt normal enzymatic activity.

The chloromethyl substituent at the 3-position of the oxadiazole ring allows for further derivatization through reactions such as nucleophilic addition or alkylation. This reactivity has been exploited in synthetic protocols where the compound serves as a precursor to more complex structures. For instance, it can be converted into amides or esters by reacting with appropriate nucleophiles, expanding its utility in medicinal chemistry libraries. Such modifications are essential for optimizing potency, selectivity, and pharmacokinetic properties in drug candidates.

Agrochemical research has also benefited from the exploration of oxadiazole derivatives like 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole. The structural features of this compound contribute to its potential as a precursor for herbicides or fungicides. The stability provided by the tert-butyl group ensures that the compound remains active under environmental conditions, while the reactivity of the chloromethyl group allows for fine-tuning of biological activity against target pests or pathogens. Recent advances in green chemistry have prompted researchers to investigate sustainable synthetic routes for these compounds, emphasizing efficiency and minimal environmental impact.

The synthesis of 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclization reactions to form the oxadiazole ring system followed by functional group interconversions to introduce the desired substituents. Modern synthetic methodologies emphasize high-yielding and scalable processes to facilitate industrial applications. Catalytic techniques have been particularly useful in enhancing reaction efficiency and selectivity during these synthetic steps.

In conclusion,5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole (CAS No. 175205-41-1) represents a promising chemical entity with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features—comprising an oxadiazole core with a tert-butyl group at position 5 and a chloromethyl substituent at position 3—endow it with significant chemical versatility and biological potential. Ongoing research continues to uncover new ways to leverage this compound’s reactivity for drug discovery and crop protection strategies.

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